molecular formula C14H21N3O2S B2820597 2-Acetamido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 864860-06-0

2-Acetamido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

Cat. No.: B2820597
CAS No.: 864860-06-0
M. Wt: 295.4
InChI Key: FBOKFSSOLBZZHP-UHFFFAOYSA-N
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Description

2-Acetamido-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a useful research compound. Its molecular formula is C14H21N3O2S and its molecular weight is 295.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

  • The compound has been utilized in the synthesis of various pyridines, pyrimidinones, oxazinones, and their derivatives as antimicrobial agents. These compounds have shown comparable antibacterial and antifungal activities to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012).

Antimicrobial Derivatives

  • Derivatives of this compound have been reacted with aromatic aldehydes and cycloalkanones to produce tetrahydropyridothienopyrimidinone derivatives, which demonstrated in vitro antimicrobial activities (Bakhite et al., 2004).

Polymer Synthesis

  • The compound plays a role in the synthesis of new polyamides for potential applications in material science. These polyamides, incorporating pyridyl moieties, show promising thermal properties and solubility in polar solvents (Faghihi & Mozaffari, 2008).

Structural Analysis in Chemistry

  • It has been used in the structural analysis of copper(I) complexes with pyridylmethylamide ligands. This research offers insights into the geometry of four-coordinate complexes, contributing significantly to the field of coordination chemistry (Yang, Powell & Houser, 2007).

Antitumor Properties

  • Derivatives of this compound have been synthesized and evaluated for their antitumor properties. Some of these derivatives show considerable in vitro antitumor properties, especially against human tumor cell lines (Girgis, Hosni & Barsoum, 2006).

Anti-Inflammatory Activity

  • Modified synthesis methods for derivatives of the compound have been proposed, showing potential anti-inflammatory activity. This research is vital in the development of new pharmacological agents (Chiriapkin et al., 2021).

Mechanism of Action

Mode of Action

Similar compounds have been known to undergo one-electron oxidation and reduction reactions . The exact interaction of this compound with its targets and the resulting changes are subject to further investigation.

Pharmacokinetics

The compound’s predicted density is 1143±006 g/cm3 , which may influence its distribution and bioavailability in the body. Further pharmacokinetic studies are needed to understand the ADME properties of this compound.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with targets. This compound is recommended to be stored under inert gas (nitrogen or Argon) at 2–8 °C , indicating that it may be sensitive to oxygen and temperature variations.

Properties

IUPAC Name

2-acetamido-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2S/c1-7(18)16-12-9(11(15)19)8-6-13(2,3)17-14(4,5)10(8)20-12/h17H,6H2,1-5H3,(H2,15,19)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBOKFSSOLBZZHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C2=C(S1)C(NC(C2)(C)C)(C)C)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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